molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2383476
CAS No.: 844650-87-9
M. Wt: 326.8
InChI Key: BDDKCTIZESVIED-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzofuro[3,2-d]pyrimidines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the Suzuki–Miyaura coupling reaction is often scaled up for industrial applications due to its efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuro[3,2-d]pyrimidines, such as:

  • 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
  • 4-Chloro-6-bromothieno[3,2-d]pyrimidine
  • 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKCTIZESVIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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